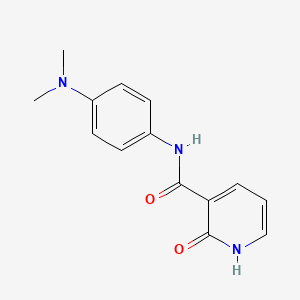

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse range of biological activities and are used in various fields like pharmaceutical chemistry . The ethoxy and methoxy groups attached to the benzothiazole ring could potentially influence the compound’s solubility, reactivity, and biological activity.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. Benzothiazoles, for instance, can undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. These properties include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Studies

The compound has been used in the synthesis of aminothiazole Schiff base ligands, which have shown strong antimicrobial activity. The Gram-positive Micrococcus luteus and Gram-negative Escherichia coli gave the highest activities .

Antifungal Studies

The aminothiazole Schiff base ligands, synthesized using this compound, have also demonstrated significant antifungal activity against Aspergillus niger and Aspergillus terreus species .

Antioxidant Studies

The compound has been used in the synthesis of metal chelates, which have shown high antioxidant activity. The antioxidant activity was evaluated as DPPH and ferric reducing power .

Synthesis of Metal Chelates

The compound has been used in the synthesis of metal chelates with cobalt, nickel, copper, and zinc. These metal chelates have been found to be more biocompatible than free ligands due to their chelation phenomenon .

Anticancer Studies

A series of benzothiazole based dispersed azo compounds were synthesized using this compound. These azo dyes were evaluated for their in vitro anticancer activity against different human cancer cell lines such as A549, K562 and MDA-MB-231 .

Synthesis of Azo Dyes

The compound has been used in the synthesis of azo dyes, which have various applications in industries such as polyester fibers, nonlinear optical (NLO) systems, sensitized solar cells, and liquid crystalline display .

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-4-24-12-5-6-15-16(10-12)25-18(19-15)20-17(21)11-7-13(22-2)9-14(8-11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBFUUSYGDWJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2876692.png)

![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)

![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)

![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)

![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)

![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)